molecular formula C10H26N2Si B1594347 Silanediamine, N,N'-dibutyl-1,1-dimethyl- CAS No. 6026-43-3

Silanediamine, N,N'-dibutyl-1,1-dimethyl-

Cat. No. B1594347
CAS RN: 6026-43-3
M. Wt: 202.41 g/mol
InChI Key: BOYBHDHQCOROOJ-UHFFFAOYSA-N
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Description

Silanediamine, N,N'-dibutyl-1,1-dimethyl- is a chemical compound that belongs to the class of silanes. It is a colorless or yellowish liquid that is used in various scientific research applications. This compound has gained significant attention in recent years due to its unique properties and potential applications.

Mechanism Of Action

Silanediamine, N,N'-dibutyl-1,1-dimethyl- acts as a coupling agent between organic and inorganic materials. It forms covalent bonds with the surface of the material, which enhances the adhesion between the two materials. The covalent bond formation occurs through the reaction of the silane functional group with the surface hydroxyl groups of the material. This results in the formation of a stable and strong bond between the two materials.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of silanediamine, N,N'-dibutyl-1,1-dimethyl-. However, it is known to be a non-toxic compound that does not have any adverse effects on human health. It is also biodegradable and does not accumulate in the environment.

Advantages And Limitations For Lab Experiments

Silanediamine, N,N'-dibutyl-1,1-dimethyl- has several advantages in laboratory experiments. It is a versatile coupling agent that can be used in a variety of applications. It is also easy to handle and store, making it an ideal reagent for laboratory experiments. However, its main limitation is its cost, which can be high compared to other coupling agents.

Future Directions

There are several future directions for the use of silanediamine, N,N'-dibutyl-1,1-dimethyl-. One potential application is in the development of new functionalized surfaces with improved mechanical properties and thermal stability. It can also be used in the preparation of new polymer composites with enhanced properties. Additionally, it can be explored as a coupling agent in the synthesis of new nanoparticles with unique properties.
Conclusion
Silanediamine, N,N'-dibutyl-1,1-dimethyl- is a versatile coupling agent that has various scientific research applications. Its unique properties make it an ideal reagent for laboratory experiments. Although there is limited research on its biochemical and physiological effects, it is known to be a non-toxic compound that does not have any adverse effects on human health. With further research, silanediamine, N,N'-dibutyl-1,1-dimethyl- has the potential to be used in various applications, including the development of new functionalized surfaces and polymer composites.

Scientific Research Applications

Silanediamine, N,N'-dibutyl-1,1-dimethyl- has various scientific research applications. It is commonly used as a coupling agent in the synthesis of functionalized nanoparticles. It is also used in the preparation of functionalized surfaces and as a cross-linking agent in the preparation of polymer composites. Additionally, it is used in the preparation of silane-modified polymers, which have excellent mechanical properties and thermal stability.

properties

IUPAC Name

N-[butylamino(dimethyl)silyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26N2Si/c1-5-7-9-11-13(3,4)12-10-8-6-2/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYBHDHQCOROOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN[Si](C)(C)NCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064087
Record name Silanediamine, N,N'-dibutyl-1,1-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silanediamine, N,N'-dibutyl-1,1-dimethyl-

CAS RN

6026-43-3
Record name N,N′-Dibutyl-1,1-dimethylsilanediamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanediamine, N,N'-dibutyl-1,1-dimethyl-
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Record name Silanediamine, N,N'-dibutyl-1,1-dimethyl-
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Record name Silanediamine, N,N'-dibutyl-1,1-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-dibutyl-1,1-dimethylsilanediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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